molecular formula C20H19NO2 B12524163 1-[4-(Dimethylamino)phenyl]-2-hydroxy-2-(naphthalen-2-yl)ethan-1-one CAS No. 651712-87-7

1-[4-(Dimethylamino)phenyl]-2-hydroxy-2-(naphthalen-2-yl)ethan-1-one

Cat. No.: B12524163
CAS No.: 651712-87-7
M. Wt: 305.4 g/mol
InChI Key: MKVFIGRSVIQTIN-UHFFFAOYSA-N
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Description

1-[4-(Dimethylamino)phenyl]-2-hydroxy-2-(naphthalen-2-yl)ethan-1-one is a compound that has garnered significant interest in the scientific community due to its unique structural properties and potential applications. This compound is a derivative of chalcone, characterized by the presence of a dimethylamino group attached to a phenyl ring, a hydroxyl group, and a naphthyl group. The combination of these functional groups imparts distinct photophysical and chemical properties to the compound .

Preparation Methods

The synthesis of 1-[4-(Dimethylamino)phenyl]-2-hydroxy-2-(naphthalen-2-yl)ethan-1-one typically involves the following steps:

Chemical Reactions Analysis

1-[4-(Dimethylamino)phenyl]-2-hydroxy-2-(naphthalen-2-yl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its corresponding alcohol derivatives.

Common reagents and conditions used in these reactions include organic solvents like ethanol or acetone, and reaction temperatures typically range from room temperature to reflux conditions.

Scientific Research Applications

1-[4-(Dimethylamino)phenyl]-2-hydroxy-2-(naphthalen-2-yl)ethan-1-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism by which 1-[4-(Dimethylamino)phenyl]-2-hydroxy-2-(naphthalen-2-yl)ethan-1-one exerts its effects is primarily through intramolecular charge transfer (ICT). The presence of donor (dimethylamino) and acceptor (naphthyl) groups facilitates the transfer of electrons within the molecule, leading to distinct photophysical properties. This ICT mechanism is influenced by solvent polarity, temperature, and the presence of other chemical species .

Comparison with Similar Compounds

1-[4-(Dimethylamino)phenyl]-2-hydroxy-2-(naphthalen-2-yl)ethan-1-one can be compared with other chalcone derivatives and compounds with similar structural motifs:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and photophysical properties, making it a valuable compound for various scientific applications.

Properties

CAS No.

651712-87-7

Molecular Formula

C20H19NO2

Molecular Weight

305.4 g/mol

IUPAC Name

1-[4-(dimethylamino)phenyl]-2-hydroxy-2-naphthalen-2-ylethanone

InChI

InChI=1S/C20H19NO2/c1-21(2)18-11-9-15(10-12-18)19(22)20(23)17-8-7-14-5-3-4-6-16(14)13-17/h3-13,20,23H,1-2H3

InChI Key

MKVFIGRSVIQTIN-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=O)C(C2=CC3=CC=CC=C3C=C2)O

Origin of Product

United States

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